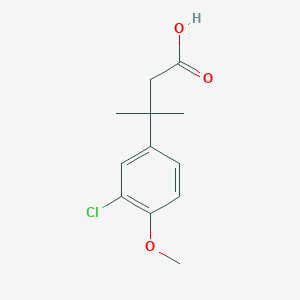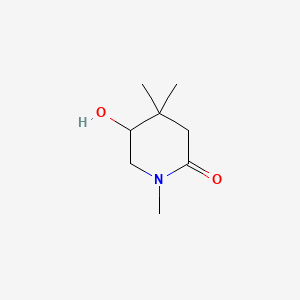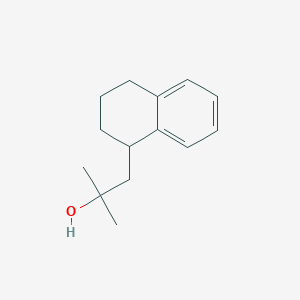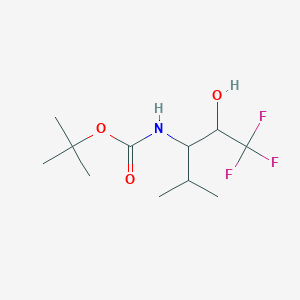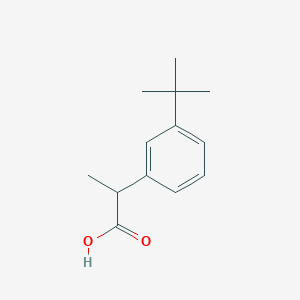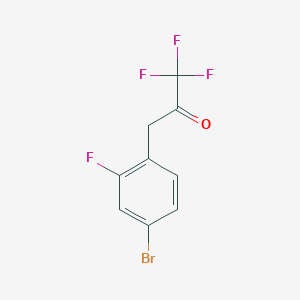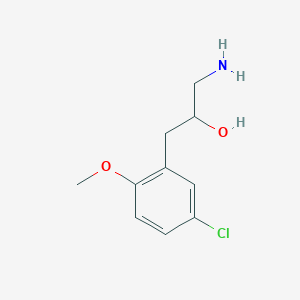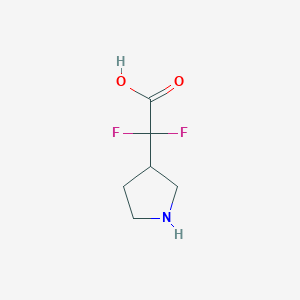
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is a fluorinated organic compound that features a pyrrolidine ring. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the fluorination of pyrrolidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioactivity make it useful in studying biological processes and developing pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- Pyrrolidine-2-one derivatives
Uniqueness
2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is unique due to its combination of a pyrrolidine ring and fluorine atoms, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2,2-difluoro-2-pyrrolidin-3-ylacetic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8,5(10)11)4-1-2-9-3-4/h4,9H,1-3H2,(H,10,11) |
InChI Key |
ABARNWJWQOCSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
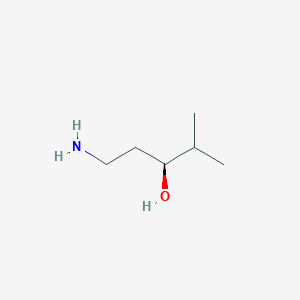
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)
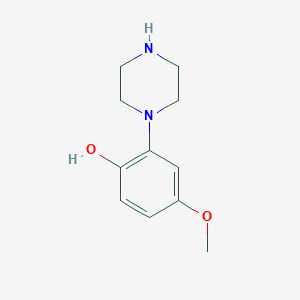
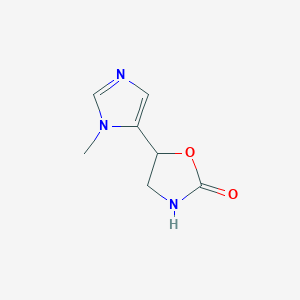
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
